molecular formula C9H7F2NO4 B12066921 Methyl 4-(difluoromethyl)-3-nitrobenzoate

Methyl 4-(difluoromethyl)-3-nitrobenzoate

Cat. No.: B12066921
M. Wt: 231.15 g/mol
InChI Key: ZSBCNHLWLUYLAY-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)-3-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro group at the 3-position and a difluoromethyl substituent at the 4-position of the benzoate ring. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated counterparts, making it valuable in pharmaceutical and agrochemical research . The nitro group contributes to electrophilic reactivity, enabling its use as an intermediate in nucleophilic substitution reactions or as a precursor for reduced amine derivatives .

Properties

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-3-nitrobenzoate

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)5-2-3-6(8(10)11)7(4-5)12(14)15/h2-4,8H,1H3

InChI Key

ZSBCNHLWLUYLAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethyl)-3-nitrobenzoate typically involves the nitration of a difluoromethyl-substituted benzoate precursor. One common method includes the use of mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring . The reaction conditions, such as temperature and acid concentration, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow technology also minimizes waste and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 4-(difluoromethyl)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 4-(difluoromethyl)-3-carboxybenzoate.

Scientific Research Applications

Methyl 4-(difluoromethyl)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key structural variations among related compounds lie in the substituents at the 4-position of the benzoate ring. Below is a comparative analysis:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-(difluoromethyl)-3-nitrobenzoate -CF₂H C₉H₇F₂NO₄ 231.16 (calculated) Enhanced lipophilicity, metabolic stability Inferred from
Methyl 4-fluoro-3-nitrobenzoate -F C₈H₆FNO₄ 199.14 Intermediate for fluorinated drugs
Methyl 4-chloro-3-nitrobenzoate -Cl C₈H₆ClNO₄ 215.60 Nucleophilic substitution precursor
Methyl 4-(benzylamino)-3-nitrobenzoate -NHCH₂C₆H₅ C₁₅H₁₄N₂O₄ 286.28 Amine intermediate for metal complexes
Methyl 4-(cyclohexylamino)-3-nitrobenzoate -NHC₆H₁₁ C₁₄H₁₇N₂O₄ 268.22 High-yield synthesis (88%) for drug discovery

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce basicity and increase bioavailability compared to chlorine .
  • Amino Substituents: Bulky groups like benzyl or cyclohexyl enhance lipophilicity, influencing drug absorption and target binding .
Physicochemical Properties
  • Solubility: Fluorinated derivatives (e.g., Methyl 4-fluoro-3-nitrobenzoate) exhibit lower aqueous solubility than non-fluorinated analogs due to increased hydrophobicity .
  • Stability : The nitro group renders these compounds sensitive to reduction, enabling conversion to amines under catalytic hydrogenation .
Commercial Availability and Pricing
  • Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate: Priced at $55.00/250 mg (97% purity) .

Biological Activity

Methyl 4-(difluoromethyl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, influencing biochemical pathways involved in inflammation and cancer progression . The difluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Nitrobenzoate derivatives, including this compound, have shown potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
  • Anticancer Properties : Nitrobenzoate derivatives are known to inhibit cancer cell proliferation and induce apoptosis. This compound may similarly affect tumor cell dynamics by inhibiting tubulin polymerization and interfering with cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Anticancer Activity : A study highlighted the ability of nitrobenzoate compounds to suppress metastatic activity in cancer cells by inhibiting specific glycoproteins involved in tumor progression . this compound may share similar mechanisms, warranting further investigation into its potential as an anticancer agent.
  • Inflammation Modulation : Research has indicated that nitrobenzoates can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound could be effective in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-(trifluoromethyl)-3-nitrobenzoateTrifluoromethyl groupVaries; often more potent than difluoromethyl analogs
Methyl 4-(difluoromethyl)-3-aminobenzoateAmino group instead of nitroPotentially enhanced bioactivity due to amino functionality
Methyl 4-(difluoromethyl)-3-carboxybenzoateCarboxylic acid groupIncreased water solubility; varied biological effects

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